molecular formula C24H34O B13788371 1-(10-Methylundecyl)-3-phenoxybenzene CAS No. 68039-01-0

1-(10-Methylundecyl)-3-phenoxybenzene

Cat. No.: B13788371
CAS No.: 68039-01-0
M. Wt: 338.5 g/mol
InChI Key: RSSGZIQBGCIYSM-UHFFFAOYSA-N
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Description

1-(10-Methylundecyl)-3-phenoxybenzene is an organic compound characterized by a phenoxybenzene core with a 10-methylundecyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Methylundecyl)-3-phenoxybenzene typically involves the alkylation of phenoxybenzene with 10-methylundecyl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(10-Methylundecyl)-3-phenoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction: Reduction reactions can convert the phenoxy group to a phenol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-(10-Methylundecyl)-3-phenoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to enhance transdermal permeation.

    Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-(10-Methylundecyl)-3-phenoxybenzene involves its interaction with biological membranes, enhancing the permeability of the skin or other tissues. This is achieved through the disruption of lipid bilayers, facilitating the transport of other molecules across the membrane. The molecular targets and pathways involved include the lipid components of cell membranes and associated proteins.

Comparison with Similar Compounds

    4-(10-Methylundecyl)phenol: Shares a similar alkyl chain but differs in the position of the phenoxy group.

    N-(10-Hydroxy-10-methylundecyl)acetamide: Contains a similar alkyl chain but has different functional groups.

Uniqueness: 1-(10-Methylundecyl)-3-phenoxybenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to enhance transdermal permeation sets it apart from other similar compounds, making it valuable in pharmaceutical and cosmetic applications.

Properties

CAS No.

68039-01-0

Molecular Formula

C24H34O

Molecular Weight

338.5 g/mol

IUPAC Name

1-(10-methylundecyl)-3-phenoxybenzene

InChI

InChI=1S/C24H34O/c1-21(2)14-9-6-4-3-5-7-10-15-22-16-13-19-24(20-22)25-23-17-11-8-12-18-23/h8,11-13,16-21H,3-7,9-10,14-15H2,1-2H3

InChI Key

RSSGZIQBGCIYSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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